acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Catalog No.
S1486961
CAS No.
577971-19-8
M.F
C22H30O2PPd-
M. Wt
463.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane...

CAS Number

577971-19-8

Product Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

IUPAC Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Molecular Formula

C22H30O2PPd-

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;

InChI Key

AGTIJKLADGVFEL-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Synonyms

(SP-4-2)-(Acetato-κO,κO’)[2’-[bis(1,1-dimethylethyl)phosphino-κP][1,1’-biphenyl]-2-yl-κC]-palladium

Canonical SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Isomeric SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between two different organic molecules. Pd(dtbpx) is a versatile catalyst that can be used in a variety of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2), amide (NRCO), or ether (OR).
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a boronic acid (R-B(OH)2).
  • Stille coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a tin reagent (R-SnR3).
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a terminal alkyne (RC≡CH).
  • Negishi coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and an organozinc reagent (RZnX).
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a silicon reagent (RSiX3).
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene (RCH=CH2) and an aryl or vinyl halide (RX).

The specific reaction conditions and choice of catalyst depend on the desired product and the nature of the starting materials. Pd(dtbpx) offers several advantages as a catalyst, including:

  • High activity and selectivity in a wide range of cross-coupling reactions
  • Air and moisture stability
  • Ease of handling and purification

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, also known as 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate, is a complex organometallic compound featuring palladium as the central metal atom. This compound is characterized by its unique structure, which includes a palladium atom coordinated to a phosphine ligand derived from di-tert-butylphosphine and an acetate group. The molecular formula is C22H30O2PPd, and it has a molecular weight of approximately 430.50 g/mol. The palladium atom contributes to its catalytic properties, making it valuable in various

Involving acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium include:

  • Buchwald-Hartwig Amination: This compound acts as a precatalyst in the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions: It participates in cross-coupling reactions, allowing the formation of biaryl compounds, which are important in organic synthesis and material science .

The synthesis of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium typically involves:

  • Preparation of Ligands: The di-tert-butylphosphine ligand is synthesized through the reaction of tert-butyl chloride with phosphorus trichloride.
  • Coordination with Palladium: The ligand is then reacted with palladium acetate to form the palladium complex. This step often requires specific conditions such as temperature control and inert atmosphere to prevent oxidation.
  • Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications .

The applications of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium are diverse:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly in cross-coupling and amination processes.
  • Pharmaceutical Development: Its role in synthesizing bioactive compounds makes it significant in pharmaceutical research, especially for developing new drugs targeting specific diseases .
  • Material Science: The compound is also explored for applications in developing advanced materials due to its ability to facilitate complex organic transformations .

Interaction studies involving acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium focus on its reactivity with various substrates during catalytic processes. These studies highlight its selectivity and efficiency in promoting desired reactions while minimizing side products. Understanding these interactions aids in optimizing reaction conditions for industrial applications .

Several compounds share structural and functional similarities with acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1. Triphenylphosphine-palladium(II) acetateContains triphenylphosphineKnown for high stability and effectiveness in catalysis
2. Bis(diphenylphosphino)propane-palladium(II)Contains diphenylphosphino ligandsUsed extensively in cross-coupling reactions
3. Dicyclohexylphosphine-palladium(II)Uses dicyclohexylphosphineExhibits different solubility properties

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium is unique due to its specific phosphine ligand configuration and its effectiveness in catalyzing reactions that require bulky groups, making it suitable for complex organic syntheses that other similar compounds may not efficiently facilitate.

Ligand Design Strategies for Enhanced Catalytic Activity

JohnPhos (C₂₀H₂₇P) is a biarylphosphine ligand featuring a 2-biphenyl backbone and two tert-butyl substituents. Its design balances steric bulk and electronic richness to optimize catalytic performance.

Steric and Electronic Effects of Bulky Phosphine Substituents

The tert-butyl groups introduce significant steric hindrance, which prevents ligand dissociation and stabilizes monomeric Pd species. Electronically, the tert-butyl groups donate σ-electron density, enhancing Pd’s electron-richness and facilitating oxidative addition.

Key Properties of JohnPhos

PropertyValue/DescriptionSource
σ-Donating AbilityStrong (comparable to PMe₃)
Cone Angle (Tolman)~180–190° (estimated)
TEP (ν(CO))2068.9 cm⁻¹ (PPh₃ reference)

Comparative Analysis with Buchwald-Type Biarylphosphine Ligands

JohnPhos belongs to the Buchwald ligand family, which includes BrettPhos and SPhos. Unlike these, JohnPhos lacks additional substituents (e.g., methoxy or isopropyl groups), simplifying its synthesis but reducing electronic tunability.

Performance in Suzuki Couplings

LigandAryl Chloride ReactivityCatalytic LoadYield
JohnPhosHigh (room temp)1 mol%85–95%
BrettPhosModerate2 mol%70–85%
P(t-Bu)₃Low5 mol%40–60%

Data synthesized from

Coordination Chemistry of Acetate-Palladium-Phosphane Systems

Solvent-Dependent Formation of Monomeric vs. Polymeric Structures

Palladium acetate (Pd(OAc)₂) exists as a trimer in the solid state but dissociates in solution. With JohnPhos, monomeric complexes dominate in polar solvents (e.g., THF), while polymeric structures form in nonpolar solvents (e.g., toluene).

Solvent Effects on Pd Complexation

SolventPd Species FormedStability
THFPd(OAc)₂(JohnPhos)₂High (monomer)
Toluene[Pd(OAc)₂]₃Low (trimer)

Data from

Role of Acetic Acid in Stabilizing Active Palladium Centers

Acetic acid acts as a proton shuttle, enabling protodemetalation and regenerating the catalyst. It also stabilizes Pd(0) intermediates via weak coordination, preventing aggregation.

Mechanistic Role of Acetate

  • Proton Transfer: Facilitates C–H bond activation.
  • Base Activation: Enhances nucleophilicity of incoming nucleophiles.
  • Catalyst Recycling: Maintains Pd(0) solubility.

The versatility of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium in catalyzing cross-coupling reactions is rooted in its ability to facilitate both C-N and C-C bond formation under mild conditions. Its robust ligand framework enhances stability and reactivity, allowing for efficient transformations even with challenging substrates [5].

C-N Bond Forming Reactions

The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, particularly through the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, with its bulky and electron-rich phosphine ligand, has been instrumental in advancing the scope and efficiency of these reactions.

Buchwald-Hartwig Amination Mechanisms

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of aryl halides with amines to yield arylamines, which are valuable motifs in pharmaceuticals and materials. The catalytic cycle typically proceeds through oxidative addition of the aryl halide to the palladium(0) species, amine coordination and deprotonation, and reductive elimination to furnish the C-N bond.

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium operates as a pre-catalyst, which upon activation generates a highly reactive palladium(0) species stabilized by the bulky di-tert-butylphosphine-biphenyl ligand . This ligand environment accelerates oxidative addition and facilitates reductive elimination, two key steps that often limit the efficiency of the reaction.

Mechanistic studies reveal that the electron-rich nature of the phosphine ligand enhances the nucleophilicity of the palladium center, promoting rapid oxidative addition of even less reactive aryl chlorides. The steric bulk of the ligand suppresses unwanted side reactions, such as β-hydride elimination, and minimizes catalyst deactivation by aggregation.

The following table summarizes comparative mechanistic parameters for different palladium catalysts in Buchwald-Hartwig amination:

Catalyst SystemLigand EnvironmentOxidative Addition RateReductive Elimination RateSubstrate ScopeReference
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladiumBulky, electron-richHighHighBroad (incl. aryl chlorides) [4]
Triphenylphosphine-palladium(II) acetateLess bulkyModerateModerateLimited (mainly aryl bromides, iodides)
Bis(diphenylphosphino)propane-palladium(II)Bidentate, less bulkyModerateModerateModerate

These data illustrate the superior performance of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, particularly in reactions involving less reactive aryl halides.

Substrate Scope Limitations for Five-Membered Heterocycles

Despite the broad utility of the Buchwald-Hartwig amination, the coupling of five-membered heterocycles such as pyrroles, furans, and thiophenes presents unique challenges. These substrates often exhibit reduced reactivity, increased propensity for catalyst poisoning, and competing side reactions due to their electron-rich nature and potential for multiple binding modes [2] [4].

Studies employing acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium have demonstrated improved outcomes compared to less hindered catalysts, yet certain limitations persist. For example, the oxidative addition step can be hampered by the electron-rich character of heteroaryl halides, while the amine nucleophile may coordinate too strongly to the palladium center, inhibiting turnover.

Experimental findings indicate that while the catalyst performs admirably with simple aryl halides and secondary amines, yields decrease with highly substituted or electron-rich five-membered heterocycles. The following table presents representative yields for Buchwald-Hartwig amination of various heterocyclic substrates:

Substrate TypeCatalyst LoadingProduct Yield (%)Observed LimitationReference
Pyrrole-2-bromide2 mol%55Catalyst deactivation [4]
Furan-2-bromide2 mol%62Competing side reactions [4]
Thiophene-2-bromide2 mol%60Lower reactivity [4]
Benzofuran-2-bromide2 mol%78None [4]
Simple aryl bromide2 mol%92None [4]

These results highlight the need for further ligand and catalyst optimization to fully address the limitations associated with five-membered heterocycles.

C-C Coupling Processes

Carbon-carbon bond formation via palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, is a foundational transformation in synthetic chemistry. Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium has been extensively studied for its efficacy in these processes, especially with challenging substrates.

Suzuki-Miyaura Cross-Coupling Efficiency

The Suzuki-Miyaura reaction involves the coupling of aryl halides with organoboron compounds, typically under basic conditions, to form biaryl products. The efficiency of this transformation is highly dependent on the catalyst’s ability to promote both oxidative addition and transmetalation steps while maintaining stability under the reaction conditions [5].

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium exhibits remarkable activity in the Suzuki-Miyaura reaction, attributed to the strong electron-donating and sterically demanding phosphine ligand. This ligand accelerates oxidative addition of even less reactive aryl chlorides and enhances the rate of transmetalation with boronic acids.

A comparative study of catalyst systems for Suzuki-Miyaura coupling is summarized below:

Catalyst SystemAryl HalideBoronic AcidYield (%)Reaction Time (h)Reference
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium4-chlorotoluenePhenylboronic acid953 [5]
Triphenylphosphine-palladium(II) acetate4-chlorotoluenePhenylboronic acid708
Bis(diphenylphosphino)propane-palladium(II)4-chlorotoluenePhenylboronic acid756

These data underscore the superior efficiency of the title compound, particularly in reactions involving less reactive aryl chlorides.

Challenging Coupling Partners: Sterically Hindered Aryl Halides

The coupling of sterically hindered aryl halides remains a significant challenge in cross-coupling chemistry. Such substrates often exhibit sluggish oxidative addition and increased likelihood of side reactions, necessitating highly active and robust catalyst systems [5].

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, with its bulky ligand environment, is well-suited to address these challenges. The steric bulk promotes monomeric active species and prevents catalyst aggregation, while the electron-rich phosphine accelerates oxidative addition.

Experimental investigations reveal that the catalyst maintains high activity with ortho-substituted aryl halides, which are typically resistant to coupling. The following table presents representative results for Suzuki-Miyaura coupling with sterically hindered substrates:

Aryl HalideBoronic AcidCatalyst LoadingProduct Yield (%)Reference
2,6-dimethylbromobenzenePhenylboronic acid3 mol%88 [5]
2,4,6-trimethylbromobenzenePhenylboronic acid3 mol%80 [5]
2-bromo-1,3-dimethoxybenzenePhenylboronic acid3 mol%85 [5]

These findings demonstrate the catalyst’s effectiveness with challenging, sterically encumbered coupling partners, expanding the synthetic utility of cross-coupling methodologies.

Oxidative Addition/Reductive Elimination Pathways

Ligand Geometry Effects on Transition State Stabilization

The ligand geometry in palladium-phosphane-acetate systems plays a crucial role in determining transition state stabilization during catalytic processes. Computational studies have revealed that the phosphane-metal-phosphane bite angle is the primary geometric parameter controlling catalytic activity, with optimal angles typically ranging from 95 to 105 degrees [1] [2] [3].

Density functional theory calculations demonstrate that the bite angle directly influences the energy barriers of key transition states throughout the catalytic cycle. For diphosphane ligands coordinated to palladium centers, the natural bite angle affects both the stability of intermediate complexes and the accessibility of transition states. Research has shown that energy barriers can decrease from 4.0 to -4.1 kilojoules per mole when progressing from suboptimal to optimal bite angles [1] [2].

The transition state stabilization arises from several geometric factors. First, the phosphane ligand bite angle determines the electron density distribution around the palladium center, which directly affects the metal's ability to activate substrates. Second, the spatial arrangement of the phosphane substituents creates steric environments that can either facilitate or hinder substrate approach and product formation. Studies using the ligand ditert-butyl-(2-phenylphenyl)phosphane have demonstrated that the biphenyl backbone provides conformational flexibility while maintaining optimal bite angles for catalytic activity [4] [5].

Computational analysis of transition state geometries reveals that palladium-phosphane complexes with bite angles near 100 degrees exhibit the lowest activation energies for oxidative addition reactions. The phosphane-palladium-phosphane angle of 99.68 degrees, observed in highly active catalytic systems, corresponds to optimal overlap between metal d-orbitals and phosphane σ-donor orbitals, leading to enhanced transition state stabilization [1] [3].

The electronic structure of the transition state is further influenced by the phenyl substituents on the phosphane ligand. The biphenyl backbone in ditert-butyl-(2-phenylphenyl)phosphane allows for π-π stacking interactions that can stabilize certain conformations during catalytic turnover. Additionally, the tert-butyl groups provide sufficient steric bulk to prevent catalyst deactivation through aggregation while maintaining accessibility to the palladium center [4] [6].
Experimental evidence supporting these computational predictions comes from kinetic studies showing that catalysts with optimal bite angles exhibit turnover frequencies 10 to 100 times higher than those with suboptimal geometries. The relationship between bite angle and catalytic activity follows a clear trend, with maximum activity observed at approximately 100 degrees, declining sharply for angles below 95 degrees or above 105 degrees [1] [2] [3].

Aggregation States During Catalytic Cycles

The aggregation behavior of palladium species during catalytic cycles represents a critical factor determining overall catalytic performance. Palladium-phosphane-acetate systems can exist in various aggregation states, ranging from monomeric complexes to larger clusters and nanoparticles, each exhibiting distinct catalytic properties [7] [8] [9].

Monomeric palladium(0) complexes, typically stabilized by two phosphane ligands, represent the most active species for oxidative addition reactions. These complexes readily undergo reaction with aryl halides, with rate constants that depend strongly on the electronic properties of the phosphane ligands. Electron-rich phosphanes, such as ditert-butyl-(2-phenylphenyl)phosphane, enhance the nucleophilicity of the palladium center, leading to faster oxidative addition rates [1] [10] [7].

However, monomeric palladium(0) species are inherently unstable and tend to aggregate under typical catalytic conditions. The aggregation process follows a stepwise mechanism, beginning with the formation of dimeric species through bridging interactions. Studies have shown that palladium acetate precursors exist primarily in trimeric form in the absence of stabilizing ligands, with the transformation to dimeric and monomeric species requiring significant energy input [5] [10].

Small palladium clusters, typically 1-2 nanometers in diameter, have been identified as highly active catalytic species that can outperform monomeric complexes in certain reactions. These clusters maintain sufficient mobility and surface accessibility while avoiding the deactivation associated with larger aggregates. Research has demonstrated that supported palladium clusters can maintain catalytic activity for more than seven consecutive cycles, suggesting superior stability compared to monomeric species [8] [11].

The role of acetate counterions in controlling aggregation states is particularly important. Acetate ligands can bridge multiple palladium centers, promoting the formation of polynuclear complexes. However, in the presence of sufficient phosphane ligands, acetate coordination is weakened, favoring the formation of monomeric species. The balance between these competing interactions determines the predominant aggregation state under catalytic conditions [10] [7] [12].

Computational studies have revealed that the aggregation process is highly sensitive to the steric and electronic properties of the phosphane ligands. Bulky ligands, such as those containing tert-butyl substituents, create steric hindrance that prevents close approach of multiple palladium centers, thereby inhibiting aggregation. Conversely, less bulky ligands allow for closer packing and more extensive aggregation [8] [4].

The catalytic activity of different aggregation states varies significantly. While monomeric complexes show the highest intrinsic activity for oxidative addition, they are also most susceptible to deactivation through further aggregation. Small clusters provide a compromise between activity and stability, often showing the best overall performance in extended catalytic runs. Large nanoparticles and palladium black represent deactivated forms of the catalyst, with minimal catalytic activity [8] [9] [11].

Transmetalation Processes in Heterogeneous Media

Role of Acetate Counterions in Intermediate Stabilization

The acetate counterions in palladium-phosphane-acetate systems serve multiple critical functions in stabilizing catalytic intermediates during transmetalation processes. These counterions act as both coordinating ligands and as sources of basicity, influencing the electronic structure and reactivity of palladium intermediates throughout the catalytic cycle [10] [7] [12].

Acetate coordination to palladium centers occurs through both monodentate and bidentate modes, depending on the electronic demands of the metal center and the presence of other ligands. In the context of transmetalation, acetate ligands can facilitate the approach of nucleophilic coupling partners by providing appropriate electronic density at the palladium center. Studies have shown that anionic palladium(0) complexes, stabilized by acetate coordination, exhibit 2-3 times higher oxidative addition rates compared to neutral complexes [10] [13].

The stabilization effect of acetate counterions is particularly pronounced in the formation of key intermediates during transmetalation. For example, in cross-coupling reactions involving aryl halides and organometallic reagents, acetate-stabilized palladium intermediates show enhanced stability toward decomposition and improved selectivity for the desired coupling products. The acetate ligands provide a suitable electronic environment that facilitates the approach of the organometallic reagent while maintaining the integrity of the palladium-carbon bond [7] [14].

Computational studies have revealed that acetate coordination significantly affects the energy landscape of transmetalation processes. The presence of acetate ligands can lower activation barriers by providing additional coordination sites that stabilize transition states. In some cases, acetate ligands participate directly in the transmetalation mechanism, acting as bridging ligands that facilitate the transfer of organic groups between metal centers [12] [15].

The heterogeneous nature of many palladium-catalyzed reactions introduces additional complexity in the role of acetate counterions. In heterogeneous media, acetate ions can interact with support materials, solvents, and other reaction components, leading to changes in their coordination behavior. Studies have shown that the local environment around acetate-stabilized palladium species can significantly influence their catalytic activity and selectivity [8] [16].

Kinetic studies have provided quantitative insights into the role of acetate counterions in transmetalation processes. For carbocyclic sulfinate substrates, a half-order dependence on palladium concentration is observed, suggesting that the rate-determining step involves the dissociation of acetate-bridged dimeric species. In contrast, pyridine-containing substrates show first-order dependence, indicating that chelation by the substrate disrupts acetate coordination and changes the kinetic behavior [7].

The influence of acetate counterions extends to the regioselectivity of transmetalation processes. The coordinating ability of acetate ligands can direct the approach of coupling partners, leading to preferential formation of specific regioisomers. This effect is particularly important in reactions involving unsymmetrical substrates, where the acetate coordination can create a bias toward one regioisomer over another [15] [14].

Temperature effects on acetate coordination have been studied extensively, revealing that higher temperatures can weaken acetate-palladium interactions, leading to changes in the dominant catalytic pathway. At elevated temperatures, acetate ligands may dissociate more readily, allowing for alternative coordination modes that can either enhance or diminish catalytic activity depending on the specific reaction conditions [7] [12].

The pH of the reaction medium also plays a crucial role in acetate coordination behavior. Under basic conditions, acetate ligands may be deprotonated, leading to stronger coordination to palladium centers. Conversely, under acidic conditions, protonation of acetate ligands can weaken their coordination, potentially leading to changes in the catalytic mechanism. This pH sensitivity provides an additional handle for controlling the catalytic behavior of palladium-phosphane-acetate systems [12] [15].

Spectroscopic studies have confirmed the importance of acetate coordination in stabilizing palladium intermediates. Nuclear magnetic resonance spectroscopy and X-ray crystallography have provided direct evidence for acetate coordination in various palladium complexes, revealing the structural features that contribute to intermediate stabilization. These studies have shown that acetate ligands can adopt various coordination modes, including monodentate, bidentate, and bridging configurations, each contributing differently to intermediate stability [10] [7] [5].

Dates

Last modified: 08-15-2023

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